molecular formula C23H17F3N4O2 B2501391 N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 921866-66-2

N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

Numéro de catalogue B2501391
Numéro CAS: 921866-66-2
Poids moléculaire: 438.41
Clé InChI: YYELMONQATUGJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide" is a heterocyclic compound that appears to be related to a class of compounds with potential biological activity. Heterocyclic compounds containing pyrido[2,3-d]pyrimidin moieties are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the synthesis of N-pyridyl benzamide derivatives has been reported to involve the identification of active compounds in animal models of epilepsy and pain . Another study describes the cobalt-catalyzed carbonylative synthesis of phthalimide derivatives from N-(pyridin-2-ylmethyl)benzamides, indicating the versatility of benzamide derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, FT-IR, and MS, as well as X-ray diffraction . The crystal structure of these compounds is often confirmed by X-ray diffraction, which is consistent with the molecular structure optimized using DFT calculations . This suggests that a similar approach could be used to analyze the molecular structure of "N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide".

Chemical Reactions Analysis

The chemical reactivity of related heterocyclic compounds has been studied, with some compounds undergoing methylation to enhance their biological properties . Additionally, reactions with hydroxylamine hydrochloride have been shown to result in rearranged cyclization products . These studies provide insights into the types of chemical reactions that the compound may undergo, which could be useful for further functionalization or modification of its structure to enhance its biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide" are not detailed in the provided papers, related compounds have been characterized in terms of their molecular geometry, vibrational wavenumbers, chemical shifts, molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Histone Deacetylase Inhibition

One study describes the design, synthesis, and biological evaluation of a compound as a selective histone deacetylase (HDAC) inhibitor. This compound, by inhibiting HDACs 1-3 and 11, blocks cancer cell proliferation and induces apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Electrophoretic Separation

Another study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the compound's utility in quality control for pharmaceuticals (Ye et al., 2012).

Inhibition of NF-kappaB and AP-1 Gene Expression

Research on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (a structurally similar compound) explored its role as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. This compound showed potential for improving oral bioavailability and was evaluated for cell-based activity and gastrointestinal permeability (Palanki et al., 2000).

Metabolism in Chronic Myelogenous Leukemia Patients

A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, identified main metabolic pathways in humans, providing insights into its pharmacokinetics (Gong et al., 2010).

Chemical Modification for Enhanced Biological Properties

Investigations into the chemical modification of certain molecules aimed at enhancing their analgesic properties reveal the potential for optimizing biological properties through structural adjustments (Ukrainets et al., 2015).

Propriétés

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O2/c1-13-12-15(30-14(2)28-20-17(22(30)32)7-5-11-27-20)9-10-19(13)29-21(31)16-6-3-4-8-18(16)23(24,25)26/h3-12H,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYELMONQATUGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.